2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole
CAS No.: 869716-13-2
Cat. No.: VC8303364
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869716-13-2 |
---|---|
Molecular Formula | C15H13ClN2O |
Molecular Weight | 272.73 g/mol |
IUPAC Name | 2-(chloromethyl)-1-(4-methoxyphenyl)benzimidazole |
Standard InChI | InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)18-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3 |
Standard InChI Key | SKXZJZIJPDUSCB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl |
Canonical SMILES | COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₅H₁₃ClN₂O, yielding a molecular weight of 272.73 g/mol. Its structure integrates a benzimidazole core substituted at the 1-position with a 4-methoxyphenyl group and at the 2-position with a chloromethyl moiety .
Structural Analysis
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Benzimidazole Core: The fused bicyclic system of benzene and imidazole provides a planar, aromatic framework conducive to π-π stacking interactions, a feature critical in drug-receptor binding .
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4-Methoxyphenyl Substituent: The methoxy group at the para position enhances electron density, potentially improving solubility and modulating electronic interactions with biological targets .
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Chloromethyl Group: The reactive chloromethyl moiety may serve as a synthetic handle for further derivatization or influence electrophilic reactivity in biological systems .
Synthesis and Manufacturing
Condensation and Alkylation
A two-step approach is hypothesized:
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Formation of 1-(4-Methoxyphenyl)-1H-benzimidazole:
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Chloromethylation:
Green Chemistry Considerations
Recent trends emphasize solvent-free or aqueous-phase reactions to minimize environmental impact. The use of DBSA and iodine in water for benzimidazole synthesis aligns with these principles, achieving yields >90% for related compounds .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 2-position requires careful control of reaction kinetics and steric effects.
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Stability of Chloromethyl Group: Hydrolytic sensitivity necessitates inert atmospheres and anhydrous conditions during synthesis .
Physicochemical Properties
Spectral Characterization
While experimental data for the target compound is limited, related benzimidazoles exhibit characteristic spectral profiles:
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¹H NMR: Aromatic protons in the benzimidazole core resonate at δ 7.2–8.2 ppm, with methoxy protons at δ ~3.8 ppm .
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FTIR: Stretching vibrations for C=N (1620–1600 cm⁻¹) and C-O (1250–1180 cm⁻¹) are typical .
Thermodynamic Properties
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Melting Point: Predicted range: 180–200°C (based on analogues like 2-(4-methoxyphenyl)-1H-benzimidazole, mp 295.5°C ).
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Lipophilicity: Calculated logP ≈ 3.2 (using ChemDraw), suggesting moderate membrane permeability .
Research Gaps and Future Directions
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